An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid
An In-Depth Technical Guide to 5-Fluoro-2-methoxy-4-methylbenzoic Acid
Introduction
5-Fluoro-2-methoxy-4-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 1427395-52-5 , is a substituted aromatic carboxylic acid. This compound belongs to the class of fluorinated benzoic acids, a group of molecules that have garnered significant interest in the fields of medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and a methyl group on the benzoic acid core imparts unique electronic and steric properties to the molecule. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and the development of novel materials.
The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved bioavailability. The methoxy and methyl groups further modulate the lipophilicity and electronic nature of the aromatic ring, providing a handle for fine-tuning the overall properties of the final compound. This guide provides a comprehensive overview of the known properties, a plausible synthesis route, and the potential applications of 5-Fluoro-2-methoxy-4-methylbenzoic acid, aimed at researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluoro-2-methoxy-4-methylbenzoic acid is presented in the table below. It is important to note that while some of these properties are experimentally determined and reported by chemical suppliers, others may be predicted based on computational models.
| Property | Value | Source |
| CAS Number | 1427395-52-5 | BLD Pharm[1] |
| Molecular Formula | C₉H₉FO₃ | BLD Pharm[1] |
| Molecular Weight | 184.16 g/mol | BLD Pharm[1] |
| Appearance | White to off-white solid | (Predicted based on similar compounds) |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water | LookChem[2] |
| pKa | 3.75 ± 0.10 (Predicted) | LookChem[2] |
Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid: A Proposed Experimental Protocol
Diagram of the Proposed Synthesis Pathway
Caption: Proposed multi-step synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic acid.
Detailed Step-by-Step Methodology
Step 1: Synthesis of Methyl 5-fluoro-2-methoxybenzoate
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Rationale: The first step involves the protection of the carboxylic acid as a methyl ester and the methylation of the phenolic hydroxyl group. Using a slight excess of dimethyl sulfate ensures complete methylation of the more acidic phenolic proton. Potassium carbonate acts as a base to deprotonate the phenol.
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Procedure:
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To a solution of 5-fluoro-2-hydroxybenzoic acid (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2.5 equivalents).
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Stir the suspension vigorously at room temperature for 30 minutes.
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Slowly add dimethyl sulfate (2.2 equivalents) to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure methyl 5-fluoro-2-methoxybenzoate.
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Step 2: Synthesis of Methyl 5-fluoro-2-methoxy-4-methylbenzoate
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Rationale: This step utilizes directed ortho-metalation. The methoxy group directs the deprotonation by n-butyllithium to the ortho position (C4). The resulting aryllithium species is then quenched with an electrophile, methyl iodide, to introduce the methyl group. The reaction is carried out at low temperature to prevent side reactions.
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Procedure:
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Dissolve methyl 5-fluoro-2-methoxybenzoate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the reaction mixture, maintaining the temperature at -78 °C.
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Stir the reaction mixture at -78 °C for 1 hour.
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Add methyl iodide (1.2 equivalents) to the reaction mixture and allow it to slowly warm to room temperature overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield methyl 5-fluoro-2-methoxy-4-methylbenzoate.
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Step 3: Synthesis of 5-Fluoro-2-methoxy-4-methylbenzoic Acid
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Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid using a strong base, followed by acidification to protonate the carboxylate salt.
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Procedure:
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Dissolve methyl 5-fluoro-2-methoxy-4-methylbenzoate (1 equivalent) in a mixture of methanol and water.
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Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
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Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to obtain 5-fluoro-2-methoxy-4-methylbenzoic acid.
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Potential Applications in Drug Discovery and Materials Science
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, and the unique substitution pattern of 5-fluoro-2-methoxy-4-methylbenzoic acid suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.[3]
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As a Scaffold for Biologically Active Molecules: The presence of the carboxylic acid group allows for facile derivatization, such as amidation, to connect this core to other molecular fragments. This is a common strategy in drug design to explore the structure-activity relationship (SAR) of a compound series. The fluorine and methoxy groups can influence the compound's interaction with biological targets and its metabolic fate.[4]
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In the Development of Kinase Inhibitors: Many kinase inhibitors, a class of drugs used in cancer therapy, incorporate substituted aromatic rings. The specific electronic properties conferred by the fluoro and methoxy substituents could be beneficial for achieving high potency and selectivity for a particular kinase.
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In Materials Science: The tailored electronic properties of this molecule could be of interest in the field of materials science.[3] For instance, it could be used as a monomer for the synthesis of specialty polymers with enhanced thermal stability or specific optical properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-Fluoro-2-methoxy-4-methylbenzoic acid. Based on safety data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory system.[5]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Fluoro-2-methoxy-4-methylbenzoic acid is a structurally interesting molecule with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data on this specific compound is currently limited in the public domain, its structural features suggest a range of possible applications, particularly in the design and synthesis of new pharmaceutical agents. The proposed synthesis provides a viable route for its preparation, enabling further investigation of its properties and potential uses. As research in fluorinated organic compounds continues to expand, molecules like 5-fluoro-2-methoxy-4-methylbenzoic acid will likely play an important role in the development of next-generation technologies and therapeutics.
References
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Chem-Impex International. 5-Fluoro-2-methylbenzoic acid. [Link]
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LookChem. Cas 394-04-7,5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

